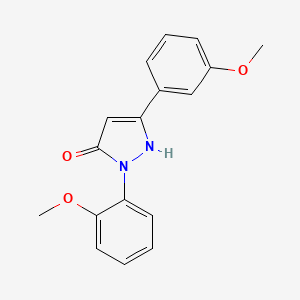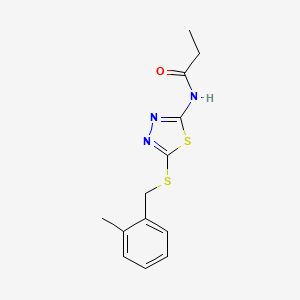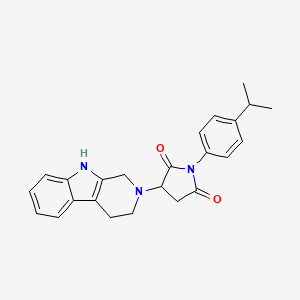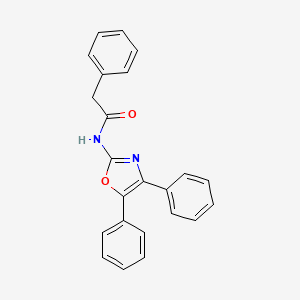![molecular formula C25H30N4O2 B11190802 N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide](/img/structure/B11190802.png)
N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. This is followed by the introduction of the azepane ring via nucleophilic substitution reactions. The final step involves the coupling of the phenylethyl group with the oxadiazole-azepane intermediate under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions: N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine using reagents such as lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its potential therapeutic effects.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity, while the phenylethyl group can influence its pharmacokinetic properties. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Ethyl acetoacetate: A simpler compound used as a building block in organic synthesis.
Acetylacetone: Known for its keto-enol tautomerism and use in various chemical reactions.
Diketene: Used in the synthesis of acetoacetic acid derivatives.
Uniqueness: N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide stands out due to its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C25H30N4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[1-[5-(azepan-1-yl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H30N4O2/c1-19-11-13-21(14-12-19)18-23(30)26-22(17-20-9-5-4-6-10-20)24-27-28-25(31-24)29-15-7-2-3-8-16-29/h4-6,9-14,22H,2-3,7-8,15-18H2,1H3,(H,26,30) |
InChI Key |
WCJSLFZAXUQTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(CC2=CC=CC=C2)C3=NN=C(O3)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11190732.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide](/img/structure/B11190740.png)

![1-(4-fluorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190749.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11190757.png)
![N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11190770.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11190772.png)
![3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11190773.png)
![Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B11190782.png)

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11190793.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone](/img/structure/B11190809.png)
